molecular formula C11H15ClN2O3S B13297551 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide CAS No. 379255-28-4

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide

Cat. No.: B13297551
CAS No.: 379255-28-4
M. Wt: 290.77 g/mol
InChI Key: VPDJZJPSDLESAM-UHFFFAOYSA-N
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Description

2-Chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is a chloroacetamide derivative featuring a dimethylsulfamoyl group at the para position and a methyl group at the ortho position of the aromatic ring. This compound is structurally characterized by:

  • Chloroacetamide backbone: A reactive 2-chloroacetamide group enabling alkylation or nucleophilic substitution reactions.
  • Methyl group: Provides steric and electronic modulation to the aromatic ring.

Properties

CAS No.

379255-28-4

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide

InChI

InChI=1S/C11H15ClN2O3S/c1-8-4-5-9(18(16,17)14(2)3)6-10(8)13-11(15)7-12/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

VPDJZJPSDLESAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves several steps. One common method includes the reaction of 2-methyl-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Substituent Variations in Dimethylsulfamoyl Acetamides

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Target Compound 5-(dimethylsulfamoyl), 2-methyl C₁₂H₁₆ClN₃O₃S 317.79 Intermediate in organic synthesis; limited commercial availability
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]acetamide 5-(dimethylsulfamoyl), 2-methoxy C₁₁H₁₄ClN₃O₄S 327.76 Discontinued; potential solubility issues
2-Chloro-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]acetamide 5-(dimethylsulfamoyl), 2-dimethylamino C₁₂H₁₈ClN₃O₃S 319.81 Experimental; dimethylamino enhances basicity

Key Observations :

  • Methyl vs. Methoxy : The methyl group (target compound) offers steric hindrance without significant polarity, whereas methoxy () increases hydrophilicity but may reduce stability.

Chloroacetamide Derivatives in Pesticides

Compound Name Structure Molecular Weight (g/mol) Use References
Alachlor N-(2,6-diethylphenyl)-N-(methoxymethyl) 269.76 Herbicide
Pretilachlor N-(2,6-diethylphenyl)-N-(2-propoxyethyl) 311.86 Rice herbicide
Target Compound N-[5-(dimethylsulfamoyl)-2-methylphenyl] 317.79 Pharmaceutical intermediate

Comparison :

  • Bulkier Substituents : Alachlor and pretilachlor feature large alkyl/ether groups, optimizing herbicidal activity via lipid membrane interaction.
  • Polar Groups in Target : The dimethylsulfamoyl group may limit pesticidal use but enhances suitability as a synthetic precursor for bioactive molecules .

Anticancer Thiadiazole and Thiazole Derivatives

Compound Name (Example) Structure IC₅₀ (Caco-2 cells) Key Features References
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]thiadiazol-2-yl}acetamide (7d) Thiadiazole-pyridine hybrid 1.8 µM High cytotoxicity; fluorophenoxy group enhances activity
2-Chloro-N-[5-(4-fluoro-benzyl)-thiazol-2-yl]acetamide Thiazole-fluorobenzyl hybrid N/A LogP = 3.1; high lipophilicity
Target Compound Dimethylsulfamoyl-methylphenyl N/A Simpler structure; untested bioactivity

Structural Insights :

  • Heterocyclic Systems : Thiadiazole and thiazole derivatives () exhibit enhanced anticancer activity due to planar heterocycles enabling DNA intercalation or enzyme inhibition.
  • Target Compound : Lacks heterocyclic moieties but may serve as a precursor for such derivatives .

Biological Activity

2-Chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is a chemical compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide is C11H15ClN2O3S, with a molecular weight of approximately 290.77 g/mol. The compound consists of a chloro substituent on the acetamide group and a dimethylsulfamoyl moiety attached to a methyl-substituted phenyl ring, which contributes to its reactivity and biological activity .

Synthesis

The synthesis typically involves the reaction of 2-methyl-5-(dimethylsulfamoyl)aniline with chloroacetyl chloride in the presence of a base like triethylamine. This reaction is conducted in an organic solvent such as dichloromethane under controlled temperatures to optimize yield and purity .

Biological Activity

Research indicates that 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide exhibits several biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through modulation of specific biochemical pathways.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting its utility as an antimicrobial agent .
  • Anticancer Potential : Preliminary data indicate that it may inhibit the growth of cancer cells, although further investigations are required to elucidate its mechanisms and efficacy .

The biological effects of 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide are thought to arise from its interactions with specific enzymes or receptors. These interactions can lead to inhibition or modulation of various pathways involved in inflammation and cell proliferation .

Comparative Analysis

A comparison with structurally similar compounds provides insight into the unique features that may contribute to its biological activity:

Compound NameMolecular FormulaUnique Features
2-Chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamideC11H15ClN2O3SContains both chloro and dimethylsulfamoyl groups
2-Chloro-N-(4-methylphenyl)acetamideC10H12ClN2OMethyl group at para position
2-Chloro-N-(2-methylphenyl)acetamideC10H12ClN2OMethyl group at ortho position
N-[5-(dimethylsulfamoyl)-4-methylphenyl]acetamideC10H12N2O3SLacks chloro substituent

This table highlights how the presence of specific functional groups in 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide may enhance its biological effects compared to other similar compounds .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that 2-chloro-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide effectively reduced inflammatory markers in vitro, suggesting its potential for treating inflammatory diseases.
  • Antimicrobial Testing : In vitro assays against gram-positive and gram-negative bacteria showed that the compound exhibited significant antimicrobial activity, indicating its potential as a therapeutic agent against infections .
  • Cancer Cell Line Studies : Research involving various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner, warranting further exploration into its anticancer mechanisms and therapeutic applications .

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